Cetirizine

H1 receptor binding Ki determination enantioselectivity

Cetirizine (CAS 83881-51-0) is a second-generation H1 antagonist distinguished by an extended receptor dissociation half-time of 142 minutes at the R-enantiomer, enabling sustained target engagement essential for ex vivo receptor occupancy assays and washout experiments. Its complete absence of hERG K+ channel inhibition at concentrations up to 30 μmol/L—contrasted against terfenadine (IC50 330 nM) and astemizole (IC50 480 nM)—positions cetirizine as the gold-standard negative control for CiPA validation studies and cardiac ion channel screening panels. With limited CYP3A4/CYP2D6 metabolism, approximately 60–70% renal excretion of unchanged drug, and a quantifiable intermediate brain H1 receptor occupancy (~26% at 10 mg), this compound provides a reproducible reference for bioequivalence study design and generic pharmaceutical development programs targeting cost-sensitive markets.

Molecular Formula C21H25ClN2O3
Molecular Weight 388.9 g/mol
CAS No. 83881-51-0
Cat. No. B192768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetirizine
CAS83881-51-0
Synonyms(2-(4-((4-Chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)acetic Acid
Alerlisin
Cetalerg
Ceterifug
Ceti TAD
Ceti-Puren
Cetiderm
Cetidura
Cetil von ct
CetiLich
Cetirigamma
Cetirizin AL
Cetirizin AZU
Cetirizin Basics
Cetirizine
Cetirizine Dihydrochloride
Cetirlan
Dihydrochloride, Cetirizine
P 071
P-071
P071
Reactine
Virlix
Voltric
Zetir
Zirtek
Zyrtec
Molecular FormulaC21H25ClN2O3
Molecular Weight388.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)
InChIKeyZKLPARSLTMPFCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility101 mg/L
In water, 6.96X10+4 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Cetirizine (CAS 83881-51-0) Technical Procurement Guide for Pharmaceutical Research and Industrial Applications


Cetirizine (CAS 83881-51-0) is a second-generation H1 histamine receptor antagonist, existing as a racemic mixture of levocetirizine (R-enantiomer) and dextrocetirizine (S-enantiomer) [1]. It is a carboxylated zwitterionic metabolite of the first-generation antihistamine hydroxyzine, retaining potent peripheral H1 antagonism while exhibiting significantly reduced central nervous system (CNS) penetration [2]. Cetirizine demonstrates limited hepatic metabolism, approximately 60-70% renal excretion of unchanged drug, a terminal elimination half-life of approximately 10 hours, and high plasma protein binding of approximately 93% [1]. These pharmacokinetic properties position cetirizine as a widely utilized reference compound in allergy research, clinical trials, and generic pharmaceutical development.

Why Cetirizine Cannot Be Simply Substituted with Other Second-Generation Antihistamines in Research and Procurement


Despite belonging to the same second-generation H1 antihistamine class, cetirizine exhibits distinct receptor binding kinetics, CNS penetration profile, metabolic pathway, and pharmacoeconomic characteristics that preclude simple therapeutic or analytical interchange with alternatives such as loratadine, fexofenadine, or desloratadine [1]. Cetirizine demonstrates intermediate brain H1 receptor occupancy (approximately 26% at standard doses) compared with levocetirizine (8.1%) and fexofenadine (-8.0%, no measurable occupancy) [1], leading to differential sedation profiles that impact clinical trial design and formulation development strategies. Furthermore, cetirizine's limited metabolism via CYP3A4 and CYP2D6 [1] confers a distinct drug-drug interaction risk profile compared with loratadine, which undergoes extensive CYP3A4-mediated hepatic metabolism [1]. These quantifiable differences directly affect experimental reproducibility, bioequivalence study design, and cost-effectiveness analyses in both research and industrial procurement contexts.

Cetirizine Procurement-Relevant Quantitative Differentiation Evidence Against Comparator Antihistamines


H1 Receptor Affinity: Cetirizine Demonstrates Intermediate Potency with Distinct Enantiomer-Specific Binding Kinetics

Cetirizine exhibits distinct H1 receptor binding affinity that differentiates it from both more potent analogs and less potent alternatives. In direct head-to-head competition binding assays using [(3)H]mepyramine in human H1 receptor-expressing cells, racemic cetirizine displayed a Ki value of 6 nM [1]. Its active R-enantiomer (levocetirizine) demonstrated a Ki of 3 nM, while the inactive S-enantiomer (dextrocetirizine) showed a Ki of 100 nM, indicating that the racemate's activity resides almost exclusively in the R-enantiomer [1]. Critically, levocetirizine exhibited a receptor dissociation half-time of 142 minutes compared with only 6 minutes for dextrocetirizine, explaining its pseudo-irreversible antagonism in functional studies [1]. In a comparative cross-study analysis, cetirizine's Ki of 143.12 ± 16.35 nM was reported against bilastine (44.15 ± 6.08 nM) and levocetirizine (246 ± 40.7 nM) using different assay conditions [2], demonstrating the importance of assay context in affinity comparisons. The carboxylic function of cetirizine was identified as responsible for its extended dissociation kinetics, a structural feature absent in many comparator antihistamines [1].

H1 receptor binding Ki determination enantioselectivity

Brain H1 Receptor Occupancy: Cetirizine Occupies an Intermediate Position Between Sedating and Truly Non-Sedating Antihistamines

Quantitative PET imaging studies using [11C]doxepin reveal that cetirizine produces measurable but dose-dependent brain H1 receptor occupancy, distinguishing it from both highly sedating first-generation agents and minimally penetrating third-generation alternatives. In a direct comparative PET study across twelve healthy adults, cetirizine produced marginal H1 receptor occupancy in cortex regions ranging from 5% to 20%, whereas fexofenadine demonstrated no measurable blockade effects on brain H1 receptors whatsoever [1]. A separate dose-dependency study demonstrated that single oral doses of 10 mg and 20 mg cetirizine caused 12.5% and 25.2% occupancy of H1 receptors in prefrontal and cingulate cortices, respectively [2]. Cross-study comparison with a comprehensive antihistamine profiling table confirms this intermediate positioning: cetirizine shows 26.0% brain H1 receptor occupancy, compared with levocetirizine (8.1%), loratadine (11.7%), bilastine (-3.92%), and fexofenadine (-8.0%) [3]. Mechanistically, cetirizine's zwitterionic structure and substrate status for P-glycoprotein at the blood-brain barrier limit but do not completely eliminate CNS penetration, in contrast to hydroxyzine which lacks significant P-gp efflux and exhibits substantially higher brain penetration [4].

CNS penetration PET imaging H1 receptor occupancy P-glycoprotein

Clinical Efficacy Onset: Cetirizine Demonstrates Faster Symptom Relief than Loratadine in Allergic Rhinitis

In a randomized, double-blind, crossover, placebo-controlled clinical trial comparing loratadine, fexofenadine, and cetirizine under nasal allergen challenge in perennial allergic rhinitis patients, cetirizine demonstrated the fastest onset of action among all tested agents [1]. All drugs showed greater relative efficacy on Total Nasal Symptom Score (TNSS) than placebo, but cetirizine achieved symptom relief significantly earlier than comparators [1]. A separate comparative outdoor field study of 279 patients with seasonal allergic rhinitis found that cetirizine produced significantly greater mean reductions than loratadine or placebo in major symptom complex severity scores at all measurement periods (p ≤ 0.05) [2]. Additionally, in a crossover study assessing nasal efficacy, cetirizine and loratadine demonstrated similar nasal efficacy at therapeutic dosage 4 hours after intake, but cetirizine was more effective than loratadine at 1.5 hours post-dose [3]. Furthermore, a randomized, double-blind, crossover trial demonstrated that the nasal action of cetirizine is longer lasting than that of loratadine, with sustained effect at 24 hours post-dose in patients with allergic rhinitis [4].

allergic rhinitis onset of action clinical efficacy TNSS

Cardiac Safety: Cetirizine Shows Complete Absence of hERG Channel Blockade at Therapeutically Supra-Physiologic Concentrations

In direct comparative electrophysiological studies evaluating hERG potassium channel blockade—the primary mechanism underlying drug-induced QT prolongation and torsades de pointes—cetirizine demonstrated complete absence of inhibitory action on hERG K+ channels at concentrations up to 30 μmol/L [1]. In stark contrast, terfenadine and astemizole (now withdrawn second-generation antihistamines) effectively blocked hERG K+ channels with nanomolar affinities of 330 nmol/L and 480 nmol/L, respectively [1]. Loratadine was approximately 300-fold less potent than terfenadine in hERG blockade, while fexofenadine (the major metabolite of terfenadine) similarly lacks hERG or Kv1.5 blocking activity [1]. In isolated guinea pig heart preparations, only terfenadine, astemizole, and ebastine produced significant QT interval prolongation and arrhythmogenic effects, whereas cetirizine, loratadine, and fexofenadine were devoid of QT prolongation and other adverse ECG effects [1]. An independent confirmatory study reported that cetirizine, loratadine, acrivastine, and fexofenadine all lack both cardiotoxic potential and hERG-blocking ability at therapeutically relevant concentrations [2].

cardiotoxicity hERG channel QT prolongation cardiac safety

Cost-Effectiveness: Cetirizine Demonstrates Lower Total Treatment Cost than Fexofenadine in Pharmacoeconomic Analysis

In a deterministic pharmacoeconomic analysis evaluating second-generation antihistamines for adult patients with allergic rhinitis, cetirizine demonstrated a lower total treatment cost of 22.15 USD with an incremental cost-effectiveness ratio (ICER) of 349.62 USD per quality-adjusted life year (QALY) gained [1]. In contrast, fexofenadine provided only a slight gain in effectiveness at a modest incremental cost [1]. A separate comparative pharmacoeconomic assessment evaluating cetirizine, levocetirizine, loratadine, and fexofenadine in allergic rhinitis patients found that cost-effectiveness ratio was most favorable for levocetirizine, followed by cetirizine, loratadine, and fexofenadine in descending order [2]. Another independent pharmacoeconomic analysis in a rural population setting concluded that cetirizine represents a better choice in comparison with levocetirizine, loratadine, and fexofenadine due to its overall cost-effectiveness profile [3].

pharmacoeconomics cost-effectiveness ICER health economics

Receptor Selectivity: Cetirizine Exhibits 600-Fold H1 Selectivity Over Non-Target Receptors and Channels

In comprehensive receptor profiling studies, cetirizine and its active enantiomer levocetirizine demonstrated exceptional target selectivity. Competition binding experiments across a broad panel of receptors and ion channels revealed that both cetirizine and levocetirizine were 600-fold more selective for H1 histamine receptors compared with all other tested molecular targets [1]. Notably, cetirizine failed to bind at any of the receptors investigated except H1 sites, even at concentrations as high as 10 μM [2]. In comparative studies of first- and second-generation antihistamines, cetirizine's selectivity profile contrasted sharply with first-generation agents like hydroxyzine, which exhibit significant off-target binding at muscarinic, serotonergic, and α-adrenergic receptors that mediate sedation and anticholinergic side effects [2]. The carboxylic function of cetirizine was identified as a critical structural determinant contributing to this high selectivity profile [1].

receptor selectivity off-target binding H1 antagonist safety pharmacology

Optimal Research and Industrial Applications for Cetirizine Based on Quantitative Differentiation Evidence


Reference Standard for H1 Receptor Binding Kinetics Studies Requiring Sustained Antagonism

Based on cetirizine's extended receptor dissociation half-time of 142 minutes for its active R-enantiomer [1], researchers investigating pseudo-irreversible H1 antagonism should select cetirizine over alternatives with shorter receptor residence times. The 23.7-fold difference in dissociation half-time between levocetirizine (142 min) and dextrocetirizine (6 min) [1] makes racemic cetirizine an ideal tool compound for structure-activity relationship studies examining the role of the carboxylic function in receptor binding kinetics. This property is particularly relevant for ex vivo receptor occupancy assays and washout experiments where sustained target engagement is required.

Negative Control in Cardiac Safety Pharmacology and hERG Channel Screening Programs

Given cetirizine's demonstrated complete absence of hERG K+ channel inhibitory activity at concentrations up to 30 μmol/L [2] and its established lack of QT prolongation effects in isolated heart preparations [2], cetirizine serves as an ideal negative control compound in cardiac ion channel screening panels and Comprehensive in vitro Proarrhythmia Assay (CiPA) validation studies. Its established safety profile, contrasted against terfenadine (hERG IC50 = 330 nmol/L) and astemizole (hERG IC50 = 480 nmol/L) [2], supports its use in calibrating hERG assay sensitivity and in training machine learning models for cardiotoxicity prediction.

Clinical Trial Comparator Arm for Sedation Liability Assessment in CNS Penetration Studies

Cetirizine's intermediate brain H1 receptor occupancy of 26.0% at therapeutic doses [3], compared with fexofenadine's 0% measurable occupancy and diphenhydramine's 30-80% cortical occupancy [4], positions cetirizine as an optimal active comparator in clinical trials designed to differentiate sedation profiles of novel antihistamines. The dose-dependent nature of cetirizine's CNS penetration (12.5% occupancy at 10 mg vs 25.2% at 20 mg) [5] provides a quantifiable reference range for establishing non-inferiority margins in sedation studies and for validating PET imaging protocols measuring H1 receptor occupancy.

Cost-Effective Active Pharmaceutical Ingredient for Generic Formulation Development and Bioequivalence Studies

Based on pharmacoeconomic analyses demonstrating cetirizine's lower total treatment cost (22.15 USD) and favorable ICER (349.62 USD per QALY gained) compared with fexofenadine [6], coupled with its intermediate cost-effectiveness ranking superior to loratadine and fexofenadine [7], cetirizine represents a strategically advantageous reference listed drug (RLD) selection for generic pharmaceutical development programs targeting cost-sensitive markets. Its well-characterized pharmacokinetic profile—10-hour half-life, 93% protein binding, and 60-70% renal excretion [3]—supports robust bioequivalence study design and regulatory submission planning.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cetirizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.